4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine, involves a multi-step process. Initially, an intermediate compound, 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is prepared from 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. This is achieved through condensation with triethyl orthoformate followed by cyclization with ammonium hydroxide solution in tetrahydrofuran at room temperature. Subsequently, this intermediate is condensed with different acids to introduce an amide moiety, resulting in a series of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized 1-arylpyrazolo[3,4-d]pyrimidine derivatives, which share a core structure with this compound, was elucidated using single crystal X-ray diffraction. This technique allowed for the determination of the precise arrangement of atoms within the molecule, providing insights into the molecular conformation and potential interaction sites that could be relevant for biological activity .
Chemical Reactions Analysis
While the provided data does not include specific chemical reactions involving this compound, the related compounds, such as 4-aminopyrazolo[3,4-d]pyrimidine, have demonstrated significant biological activity. These compounds, which are purine analogs, have been shown to inhibit the growth of Adenocarcinoma 755 in mice and increase the life span of mice with L1210 or L5178 leukemia . This suggests that the azido group in this compound could potentially participate in chemical reactions that confer anticancer properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly detailed in the provided papers. However, the structural analysis of related 1-arylpyrazolo[3,4-d]pyrimidine derivatives through X-ray diffraction implies that these compounds are likely to have solid-state characteristics that can be inferred from their molecular structure, such as crystal packing and intermolecular interactions . The chemical properties, particularly the reactivity of the azido group, could be inferred from the biological activity observed in similar compounds, suggesting that the azido group may enhance the interaction with biological targets, leading to the observed anticancer effects .
Scientific Research Applications
Antibacterial Activity
4-Amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, synthesized through a reaction involving 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, have been shown to possess antibacterial properties. This synthesis process includes using magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions (Rostamizadeh et al., 2013).
Analogue of Biologically Active Natural Products
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-6(5H)-one has been identified as an analogue of the biologically active natural product isoguanosine. This compound is synthesized through a series of reactions involving 5-Amino-1-phenylpyrazole-4-carboxamide and benzoyl isothiocyanate (Quinn & Scammells, 1991).
Anti-inflammatory and Antimicrobial Properties
2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, a new class of nonsteroidal anti-inflammatory drugs, exhibit significant anti-inflammatory properties without ulcerogenic activity. These compounds also demonstrate a marked decrease in activity with certain structural changes (Auzzi et al., 1983).
Phosphodiesterase Inhibitory Activity
A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, showing enzymatic, cellular, and in vivo oral antihypertensive activity. This series includes compounds with various substitutions, indicating the versatility of the pyrazolo[3,4-d]pyrimidine structure in medicinal chemistry (Dumaitre & Dodic, 1996).
Synthesis and Properties of Derivatives
The synthesis of 3,5-diamino-4-phenylpyrazole and subsequent reactions leading to derivatives of 2-aminopyrazolo[1,5-a]pyrimidine highlight the chemical versatility and potential applications of pyrazolo[3,4-d]pyrimidine derivatives in various fields (Zvilichovsky & David, 1983).
Mechanism of Action
Target of Action
The primary targets of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine are EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets are essential in cancer biology. EGFR and VGFR2 are receptor tyrosine kinases that play crucial roles in cell proliferation and survival . Top-II is a topoisomerase enzyme involved in DNA replication and transcription .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The compound’s structure is similar to tyrosine and receptor kinase inhibitors, allowing it to bind to these targets and inhibit their function . This results in a decrease in cell proliferation and survival, particularly in cancer cells .
Biochemical Pathways
The inhibition of EGFR, VGFR2, and Top-II disrupts several biochemical pathways. These include pathways involved in cell proliferation, survival, and DNA replication . The disruption of these pathways leads to the death of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good pharmacokinetic profiles . These compounds are often designed to be irreversible kinase inhibitors, which can have improved biochemical efficacy and good pharmacokinetic or pharmacodynamic profiles .
Result of Action
The result of this compound’s action is the death of cancer cells. The compound has been shown to have potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays . For example, one of the compounds was found to be a potent non-selective dual EGFR/VGFR2 inhibitor, with inhibitory concentrations of 0.3 and 7.60 µM, respectively .
properties
IUPAC Name |
4-azido-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7/c12-17-16-10-9-6-15-18(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAKLKRWGQVBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.